Fmoc-Cys(tBu)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection TFA Cleavage

Fmoc-Cys(tBu)-OH (CAS 67436-13-9) is an Fmoc-protected cysteine derivative featuring an S-tert-butyl (tBu) thioether protecting group on the side-chain sulfhydryl. This compound is a building block for Fmoc/tBu solid-phase peptide synthesis (SPPS), distinguished by the orthogonality of its S-tBu group, which remains intact under the standard TFA cleavage conditions that remove other tBu-type side-chain protections (e.g., Ser, Thr, Tyr, Asp, Glu).

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
Cat. No. B15544829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(tBu)-OH
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
InChIKeyIXAYZHCPEYTWHW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Cys(tBu)-OH Procurement Guide: TFA-Stable Thiol Protection for Orthogonal SPPS Strategies


Fmoc-Cys(tBu)-OH (CAS 67436-13-9) is an Fmoc-protected cysteine derivative featuring an S-tert-butyl (tBu) thioether protecting group on the side-chain sulfhydryl [1]. This compound is a building block for Fmoc/tBu solid-phase peptide synthesis (SPPS), distinguished by the orthogonality of its S-tBu group, which remains intact under the standard TFA cleavage conditions that remove other tBu-type side-chain protections (e.g., Ser, Thr, Tyr, Asp, Glu) [2][3]. This stability enables selective, post-synthetic manipulation of the cysteine thiol, including on-resin cyclization and regioselective disulfide bond formation .

Why Cysteine Protecting Group Selection Determines SPPS Outcome: Fmoc-Cys(tBu)-OH vs. Trt, Acm, and Mmt


Selecting a cysteine derivative for SPPS cannot be reduced to mere availability; the choice of thiol protecting group dictates the entire synthesis, cleavage, and post-synthetic modification strategy. Substituting Fmoc-Cys(tBu)-OH with the more common Fmoc-Cys(Trt)-OH fundamentally alters the process: the S-Trt group is cleaved concurrently with the peptide-resin cleavage step using 95% TFA [1], whereas the S-tBu group is stable to these same conditions . This orthogonality means that using the tBu derivative allows for on-resin cyclization or selective deprotection after global cleavage, a critical capability for generating complex disulfide-rich peptides that is lost entirely if a user procures a labile alternative like Trt or Mmt. Furthermore, the protecting group significantly influences the extent of Cys α-carbon racemization during coupling, a primary determinant of final peptide purity [2]. The following quantitative evidence demonstrates precisely where Fmoc-Cys(tBu)-OH enables workflows that its closest analogs cannot support.

Quantitative Differentiation Evidence: Fmoc-Cys(tBu)-OH vs. In-Class Alternatives


TFA Stability Orthogonality: Fmoc-Cys(tBu)-OH vs. Fmoc-Cys(Trt)-OH in Global Deprotection

Fmoc-Cys(tBu)-OH remains fully protected (thiol group intact) after cleavage from the resin with 95% TFA, whereas Fmoc-Cys(Trt)-OH is efficiently deprotected under the identical cleavage condition [1]. This differential stability is exploited in the Fmoc/tBu strategy where tBu-type side-chain protections on Ser, Thr, Tyr, Asp, and Glu are simultaneously removed, but the S-tBu group is preserved .

Solid-Phase Peptide Synthesis Orthogonal Protection TFA Cleavage Disulfide-Rich Peptides

Selective Mmt Deprotection Orthogonality with tBu: Preserved S-tBu in Low-TFA Regioselective Protocols

Quantitative S-Mmt removal occurs selectively in the presence of tert-butyl type protecting groups (including S-tBu) and S-Trt by treatment with 0.5-1.0% TFA [1]. In a representative application, a peptide synthesized with both Trt-type side-chain protections and an S-Mmt group was quantitatively cleaved from 2-chlorotrityl resin and fully deprotected using 3% TFA in DCM-TES (95:5) for 30 minutes at room temperature [1]. Under these low-TFA conditions, the S-tBu group remains completely intact.

Regioselective Deprotection Disulfide Bond Engineering Mmt vs. tBu Orthogonality Low-TFA Cleavage

Cysteine Racemization Risk Baseline: Fmoc-Cys(Trt)-OH Shows 8% Racemization with Uronium Activation

While direct racemization data for Fmoc-Cys(tBu)-OH under identical conditions were not located in the accessible literature, the racemization behavior of Fmoc-Cys(Trt)-OH provides a critical benchmark. Under standard coupling with uronium activation in the presence of DIEA base, Fmoc-Cys(Trt)-OH exhibits 8% racemization at the Cys α-carbon [1]. For comparison, alternative acid-labile protecting groups MBom, Dpm, and Ddm show 0.4%, 1.2%, and 0.8% racemization respectively under identical conditions [1]. The S-tBu group, as a thioether (alkyl) protecting group distinct from the Trt (aryl) class, is structurally more similar to the low-racemization MBom and Dpm groups, though confirmatory quantitative data are needed.

Racemization Control Uronium Coupling Peptide Purity D-Amino Acid Formation

S-tert-Butylation Side Reaction: 16.3% Alkylated Byproduct Formation Documented with tBu Protections

A critical procurement consideration for any tBu-protected derivative is the documented formation of S-tert-butylated Cys residues during TFA cleavage [1][2]. This side reaction occurs when liberated Cys thiol reacts with tBu cations generated from other tBu-based protecting groups (Ser, Thr, Tyr, Asp, Glu) during acidolytic cleavage [1]. In the synthesis of somatostatinamide (14-mer peptide with two Cys residues), cleavage with TFA/TIS/water (95/2.5/2.5) resulted in 16.3% tert-butylated byproducts [3]. This is not a failure of Fmoc-Cys(tBu)-OH specifically, but an inherent risk of the Fmoc/tBu strategy that must be managed with optimized scavenger cocktails.

Side Reaction Mitigation Scavenger Optimization TFA Cleavage S-alkylation

Disulfide Scrambling Prevention: tBu Cyclization with MeSiCl3/PhSOPh Preserves Existing Bonds

Treatment of S-tBu protected cysteine residues with MeSiCl3/PhSOPh (silyl chloride-sulfoxide system) removes the tBu group and cyclizes the peptide in one step without scrambling existing disulfide bonds . This property is documented in the Novabiochem technical datasheet and is specific to the tBu protecting group chemistry . This contrasts with alternative protecting group strategies that may require separate deprotection and oxidation steps with attendant risk of disulfide shuffling.

Disulfide Bond Integrity On-Resin Cyclization Silyl Chloride-Sulfoxide System Cystine Peptides

tBu vs. Acm Post-Cleavage Orthogonality: Both Yield Protected Thiol Peptides After 95% TFA

Both the S-tBu and S-Acm moieties produce a peptide containing protected thiol groups after cleavage with 95% TFA [1]. In contrast, Fmoc-Cys(Trt)-OH is efficiently deprotected under the same 95% TFA conditions [1]. This places Fmoc-Cys(tBu)-OH and Fmoc-Cys(Acm)-OH in the same functional category for users requiring post-cleavage thiol protection. The somatostatin syntheses described by McCurdy demonstrate the ease of using either tBu or Acm derivatives with the Fmoc chemistry approach [1].

Semi-permanent Protection Fmoc Cleavage Options Post-synthetic Modification Somatostatin Synthesis

Fmoc-Cys(tBu)-OH: Evidence-Based Application Scenarios for Procurement Decision-Making


On-Resin Cyclization of Disulfide-Containing Peptides Requiring Post-Elongation Folding

Procure Fmoc-Cys(tBu)-OH when the synthetic strategy requires the cysteine thiol to remain protected after global TFA resin cleavage. Because S-tBu is stable to 95% TFA while other tBu-type side-chain protections (Ser, Thr, Tyr, Asp, Glu) are simultaneously removed, the resulting protected peptide can be cyclized on-resin or in solution with selective deprotection using MeSiCl3/PhSOPh without scrambling existing disulfide bonds [1]. This workflow is inapplicable if Fmoc-Cys(Trt)-OH is substituted, as the S-Trt group is cleaved during the same TFA treatment, leaving an unprotected, oxidation-prone thiol [1].

Regioselective Disulfide Bond Formation Using Orthogonal Pairs (tBu + Mmt)

Procure Fmoc-Cys(tBu)-OH in combination with Fmoc-Cys(Mmt)-OH for peptides containing two or more disulfide bonds requiring sequential, regioselective formation. Quantitative S-Mmt removal occurs selectively with 0.5-3.0% TFA while S-tBu remains fully intact [1]. This enables formation of the first disulfide bond (using the deprotected Mmt-Cys) while preserving the tBu-protected Cys for a second, distinct deprotection and oxidation step. This orthogonal pairing is well-documented for the SPPS of complex disulfide frameworks and cannot be achieved using two Trt-protected cysteine residues.

Post-Synthetic Thiol Modification Workflows Requiring Protected Intermediate Handling

Procure Fmoc-Cys(tBu)-OH when the target peptide requires post-synthetic modification of the cysteine thiol (e.g., bioconjugation, lipidation, or selective alkylation) that must occur after global deprotection of other side chains. Both S-tBu and S-Acm yield peptides with protected thiol groups after 95% TFA cleavage, whereas S-Trt yields a free thiol [1]. The tBu group can subsequently be removed with Hg(II) or MeSiCl3/PhSOPh to liberate the thiol for site-specific conjugation . The choice between tBu and Acm for this scenario depends on the compatibility of downstream reagents with the respective deprotection conditions.

Somatostatin and Cyclic Peptide Analog Synthesis Using Fmoc/tBu Strategy

Procure Fmoc-Cys(tBu)-OH as the cysteine building block of choice for somatostatin and related cyclic peptide analogs synthesized via Fmoc/tBu methodology. The seminal work by McCurdy demonstrated the utility of both S-tBu and S-Acm derivatives in somatostatin synthesis on the Applied Biosystems Model 431A automated synthesizer [1]. The documented compatibility with automated SPPS instrumentation and established cleavage protocols reduces method development burden for routine production of this therapeutically relevant peptide class. Users should note the documented 16.3% S-tert-butylation byproduct risk and incorporate appropriate scavenger cocktails (EDT, DODT, or thioanisole) during TFA cleavage .

Quote Request

Request a Quote for Fmoc-Cys(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.